molecular formula C17H13F3N4O B6454754 2-cyclopropyl-N-[4-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549064-37-9

2-cyclopropyl-N-[4-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6454754
CAS No.: 2549064-37-9
M. Wt: 346.31 g/mol
InChI Key: AQMJPJNSSUSKQO-UHFFFAOYSA-N
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Description

The compound “2-cyclopropyl-N-[4-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a cyclopropyl group, a trifluoromethyl group, a phenyl ring, an imidazo[1,2-b]pyridazine ring, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazo[1,2-b]pyridazine is a fused ring system that contains nitrogen atoms . The trifluoromethyl group is a strong electron-withdrawing group, which could affect the reactivity of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the trifluoromethyl group could make the compound more reactive towards nucleophiles . The imidazo[1,2-b]pyridazine ring might undergo reactions at the nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems . The imidazo[1,2-b]pyridazine ring might contribute to its stability and reactivity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure and potential harm .

Future Directions

The future research directions for this compound could involve further studies to understand its properties, potential uses, and mechanisms of action. It could also involve the development of new synthesis methods or the exploration of its reactivity under different conditions .

Properties

IUPAC Name

2-cyclopropyl-N-[4-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O/c18-17(19,20)11-3-5-12(6-4-11)21-16(25)13-7-8-15-22-14(10-1-2-10)9-24(15)23-13/h3-10H,1-2H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMJPJNSSUSKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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